3-(3-ethoxyphenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(3-ethoxyphenyl)-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a thiophenylmethylidene group, and a pyrazole carbohydrazide core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-ethoxyphenyl)-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(3-ethoxyphenyl)-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(3-ethoxyphenyl)-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 3-(3-ethoxyphenyl)-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share structural similarities and have been studied for their antitumor activities.
(Thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids: These compounds also exhibit biological activities and are used in similar research applications.
Uniqueness
What sets 3-(3-ethoxyphenyl)-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide apart is its unique combination of functional groups, which allows for a broader range of chemical reactions and applications. Its specific structure also contributes to its distinct biological activities, making it a valuable compound for various fields of research .
Properties
Molecular Formula |
C17H16N4O2S |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(3-ethoxyphenyl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H16N4O2S/c1-2-23-13-6-3-5-12(9-13)15-10-16(20-19-15)17(22)21-18-11-14-7-4-8-24-14/h3-11H,2H2,1H3,(H,19,20)(H,21,22)/b18-11+ |
InChI Key |
DRKDYHFIRFNSSV-WOJGMQOQSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CS3 |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CS3 |
Origin of Product |
United States |
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